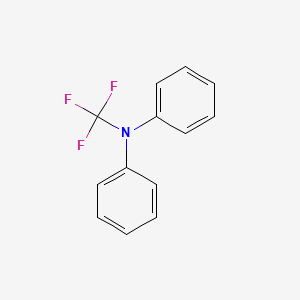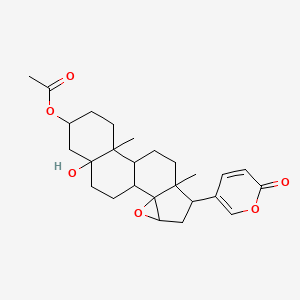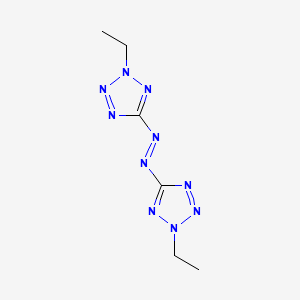
N,N-Diphenyltrifluoromethaneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyltrifluoromethaneamine: is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyltrifluoromethaneamine typically involves the reaction of aniline derivatives with trifluoromethylating agents. One common method is the reaction of N,N-diphenylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenyltrifluoromethaneamine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products:
Nucleophilic Substitution: The major products are substituted amines or thiols, depending on the nucleophile used.
Electrophilic Substitution: The major products are nitro or halogenated derivatives of this compound.
Scientific Research Applications
N,N-Diphenyltrifluoromethaneamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diphenyltrifluoromethaneamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
N,N-Dimethyltrifluoromethaneamine: Similar in structure but with methyl groups instead of phenyl groups.
N,N-Diphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring but lacks the amine functionality.
Uniqueness: N,N-Diphenyltrifluoromethaneamine is unique due to the presence of both phenyl and trifluoromethyl groups attached to the nitrogen atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions . These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83508-67-2 |
|---|---|
Molecular Formula |
C13H10F3N |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
N-phenyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DQXUPWGUKXGTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)

![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)

![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)

![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)


![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)

